molecular formula C25H28N4O3 B6488938 2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 941989-20-4

2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No. B6488938
CAS RN: 941989-20-4
M. Wt: 432.5 g/mol
InChI Key: DBMMSQCNNYUYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(Morpholin-4-yl)quinolin-8-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one, hereafter referred to as Compound A, is an organic compound that has been studied for its potential applications in scientific research. Compound A is a quinoline-based morpholine derivative and is composed of a quinoline ring, a morpholine ring, and a piperazine ring. Compound A has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of Compound A is not fully understood, but it is thought to involve the inhibition of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and topoisomerase II. Compound A is believed to bind to these enzymes, preventing them from performing their normal functions. The exact mechanism of action of Compound A is still being studied.
Biochemical and Physiological Effects
Compound A has been found to possess a wide range of biochemical and physiological effects. Compound A has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, which are involved in inflammation. Compound A has also been found to be an effective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is responsible for the synthesis of leukotrienes, which are also involved in inflammation. Compound A has also been found to be an effective inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. In addition, Compound A has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using Compound A in laboratory experiments include its wide range of biological activities, its effectiveness as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and topoisomerase II, and its ease of synthesis. The limitations of using Compound A in laboratory experiments include its potential toxicity, its potential to cause unwanted side effects, and its potential to interact with other compounds.

Future Directions

For the study of Compound A include further research into its potential toxicity, its potential to cause unwanted side effects, and its potential to interact with other compounds. Additionally, further research into the mechanism of action of Compound A may help to identify new potential applications for the compound. Finally, further research into the structure-activity relationships of Compound A may help to identify new derivatives of the compound that may be more effective than the original compound.

Synthesis Methods

Compound A can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Ullmann reaction. The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that is used to couple two different organohalide compounds. The Stille reaction is a palladium-catalyzed reaction that is used to couple an organohalide compound with an organostannane compound. The Ullmann reaction is a copper-catalyzed reaction that is used to couple two different organohalide compounds.

Scientific Research Applications

Compound A has been studied for its potential applications in scientific research. Compound A has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. Compound A has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, which are involved in inflammation. Compound A has also been found to be an effective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is responsible for the synthesis of leukotrienes, which are also involved in inflammation. Compound A has also been found to be an effective inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA.

properties

IUPAC Name

2-(2-morpholin-4-ylquinolin-8-yl)oxy-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c30-24(29-13-11-27(12-14-29)21-6-2-1-3-7-21)19-32-22-8-4-5-20-9-10-23(26-25(20)22)28-15-17-31-18-16-28/h1-10H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMMSQCNNYUYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC4=C3N=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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